
Astressin
Übersicht
Beschreibung
Astressin is a peptide compound known for its role as a corticotropin-releasing hormone receptor antagonist. It is primarily used in scientific research to study the effects of stress and related physiological responses. This compound has been shown to inhibit the synthesis of adrenocorticotropic hormone and cortisol, making it a valuable tool in stress-related research .
Wissenschaftliche Forschungsanwendungen
Stress and Anxiety Disorders
Astressin has shown significant promise in preclinical models for alleviating stress-induced behaviors. Studies have demonstrated that this compound can reverse the anxiogenic-like responses induced by social stress and CRF administration in rats. For instance, one study reported that this compound significantly reduced anxiety levels measured through the elevated plus-maze test, highlighting its potential as a therapeutic agent for anxiety disorders .
Gastrointestinal Disorders
This compound's role extends to gastrointestinal health, particularly in modulating stress-induced visceral hypersensitivity. Research indicates that this compound C (a variant of this compound) effectively alleviates stress-induced visceral pain in rodent models. In experiments where rodents were subjected to colorectal distension, this compound C administration led to a marked reduction in visceromotor responses, suggesting its utility in treating conditions like irritable bowel syndrome (IBS) .
Neuroprotection
This compound exhibits neuroprotective properties against excitotoxic seizures induced by kainic acid. In studies involving rat models, this compound administration significantly delayed seizure onset and reduced seizure duration, indicating its potential as a neuroprotective agent in conditions characterized by excitotoxicity .
Hair Regrowth
Interestingly, this compound-B, a derivative of this compound, has been implicated in hair regrowth studies. Researchers found that repeated injections of this compound-B into bald mice resulted in significant hair regrowth after several weeks. This unexpected finding opens avenues for exploring the role of CRF antagonists in dermatological applications .
Metabolic Effects
This compound has been observed to induce hypophagia (reduced food intake) and reversible weight loss in rodent models when administered centrally. This suggests its potential application in managing metabolic disorders related to stress and appetite regulation .
Table 1: Summary of Key Studies on this compound Applications
Study | Application | Findings |
---|---|---|
Gulyas et al., 1995 | Anxiety Disorders | This compound reversed anxiogenic responses in stressed rats; effective at blocking ACTH secretion. |
Turnbull et al., 1999 | Gastrointestinal Function | This compound C reduced visceromotor responses to colorectal distension; effective against visceral hypersensitivity. |
Monn et al., 2007 | Neuroprotection | This compound delayed seizure onset and reduced duration in kainic acid model; significant neuroprotective effects observed. |
UCLA Study (2023) | Hair Regrowth | Repeated injections of this compound-B led to hair regrowth in bald mice; potential dermatological application identified. |
Science.gov Study (2018) | Metabolic Effects | Central administration caused hypophagia and weight loss; implications for appetite regulation explored. |
Wirkmechanismus
Target of Action
Astressin is a potent antagonist that primarily targets the Corticotropin-Releasing Factor (CRF) receptors , specifically CRF receptor type 1 (CRF1) and CRF receptor type 2 (CRF2) . These receptors play a crucial role in coordinating the endocrine, behavioral, and immune responses to stress .
Mode of Action
This compound interacts with its targets (CRF receptors) by blocking their activation. This antagonistic action prevents the receptors from mediating the effects of stress-related hormones, thereby inhibiting the physiological responses typically triggered by these hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the hypothalamic-pituitary-adrenal (HPA) axis . By blocking the CRF receptors, this compound disrupts the normal signaling pathways of the HPA axis, which is a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes, including digestion, the immune system, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
It’s known that this compound b, a variant of this compound, can be administered peripherally
Result of Action
This compound’s antagonistic action on the CRF receptors has several effects. For instance, it has been shown to prevent the inhibitory effect of ghrelin on Luteinizing Hormone (LH) pulse frequency . In another study, this compound B was found to induce pigmentation and hair re-growth in mice, effects that were retained for over four months .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, stress levels can impact the effectiveness of this compound, as increased endogenous CRF release in stress is associated with a dysfunctional reproductive endocrine axis . Additionally, gender discrepancies have been observed in preclinical studies, indicating that biological factors may also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
Astressin interacts with CRH receptors, specifically inhibiting their activity . It has been shown to prevent the inhibitory effect of ghrelin, a key peptide in the regulation of energy homeostasis, on luteinizing hormone pulse frequency . This suggests that this compound may play a role in modulating hormonal responses in the body .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent the decrease in luteal progesterone and luteinizing hormone (LH) release during stress challenges in rhesus monkeys . This suggests that this compound can influence cell function by modulating hormone release .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with CRH receptors. It acts as a nonselective antagonist, reducing the activity of these receptors . This can lead to changes in hormone synthesis and release, as well as alterations in cellular responses to stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For example, in studies involving rhesus monkeys, this compound was shown to prevent the decrease in LH pulse frequency induced by ghrelin over a 5-hour infusion period . This suggests that this compound can have long-lasting effects on cellular function in both in vitro and in vivo studies .
Metabolic Pathways
Given its role as a CRH antagonist, it is likely that it interacts with enzymes or cofactors involved in the synthesis and release of hormones like adrenocorticotropic hormone and cortisol
Transport and Distribution
As a CRH antagonist, it is likely that it interacts with CRH receptors located in various tissues throughout the body
Subcellular Localization
Given its role as a CRH antagonist, it is likely that it interacts with CRH receptors located on the cell membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Astressin is synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection and coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled to the growing chain using a coupling reagent such as dicyclohexylcarbodiimide.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative high-performance liquid chromatography are employed to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Astressin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.
Deprotection Reagents: Trifluoroacetic acid, piperidine.
Cleavage Reagents: Hydrofluoric acid, trifluoroacetic acid.
Major Products
The major product of this compound synthesis is the peptide itself, with the sequence determined by the specific research requirements. Side products may include truncated peptides or peptides with incomplete deprotection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Astressin-B: Ein potenterer Analog von this compound mit ähnlichen Rezeptorbindungseigenschaften.
Antalarmin: Ein weiterer Corticotropin-Releasing-Hormon-Rezeptor-Antagonist mit einer anderen chemischen Struktur.
Urocortin: Ein Agonist von Corticotropin-Releasing-Hormon-Rezeptoren, der für Vergleichsstudien verwendet wird
Einzigartigkeit
This compound ist einzigartig in seiner Fähigkeit, sowohl den Corticotropin-Releasing-Hormon-Rezeptor Typ 1 als auch Typ 2 nicht-selektiv zu hemmen, was es zu einem vielseitigen Werkzeug in der Stressforschung macht. Seine Peptidnatur ermöglicht auch eine einfache Modifikation und Synthese von Analoga mit unterschiedlichen Eigenschaften .
Biologische Aktivität
Astressin is a peptide compound that acts as an antagonist to corticotropin-releasing hormone (CRH). It has gained attention for its potential therapeutic applications in conditions related to stress and anxiety, as well as its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound functions primarily by blocking CRH receptors, particularly CRHR1 and CRHR2, thereby inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. This action helps mitigate stress responses and has implications for treating stress-related disorders.
Key Findings
- Potency : this compound is reported to be approximately 30 times more potent than other CRH antagonists in blocking ACTH release in both in vitro and in vivo models .
- Administration Routes : The effectiveness of this compound varies significantly based on the route of administration. Intracisternal administration shows approximately 300 times greater potency compared to intravenous delivery .
- Duration of Action : The antagonist effect of this compound can last over 24 hours, indicating its potential for sustained therapeutic effects .
Table 1: Comparative Potency of this compound and Other CRH Antagonists
Compound | Route of Administration | Dose (μg/kg) | Effect on ACTH Release | Duration of Action |
---|---|---|---|---|
This compound | Intracisternal | 0.001 - 0.3 | Significant blockade | >24 hours |
Antalarmin | Intravenous | 1.0 - 10 | Partial blockade | Shorter |
Alpha-helical CRH | Intracisternal | Not specified | Comparable to this compound | Not specified |
Study on Seizure Prevention
A study investigated the efficacy of this compound in preventing CRH-induced seizures in rats. Administration of this compound at a dose of 3 μg significantly delayed seizure onset compared to controls (21.7 ± 3 min vs. 11.4 ± 3.2 min) when given prior to CRH administration . Higher doses eliminated seizures entirely in some subjects.
Stress-Induced Responses
In a model assessing stress responses, this compound was shown to effectively reduce plasma ACTH levels in adrenalectomized rats subjected to stressors such as footshock and lipopolysaccharide treatment . This underscores its potential utility in managing stress-related pathologies.
Research Findings
This compound's role extends beyond mere receptor antagonism; it has been implicated in various physiological processes:
- Impact on Appetite : Third-ventricle administration of this compound caused hypophagia (reduced food intake) and reversible weight loss in control rats, indicating its influence on appetite regulation .
- Behavioral Effects : In behavioral studies, this compound has demonstrated effects on anxiety-like behaviors, suggesting its potential application in treating anxiety disorders .
Table 2: Effects of this compound on Behavioral Outcomes
Parameter | Control Group | This compound Group |
---|---|---|
Seizure Latency (min) | 7.5 ± 0.8 | 21.7 ± 3 |
Incidence of Seizures | 100% | Reduced incidence |
Weight Change (g) | Stable | -5 ± 2 |
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYIIXJJVYSMCV-MGDXKYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C161H269N49O42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3563.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.